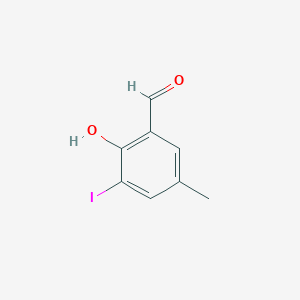

2-Hydroxy-3-iodo-5-methylbenzaldehyde

Description

2-Hydroxy-3-iodo-5-methylbenzaldehyde is a halogenated aromatic aldehyde characterized by a hydroxyl group at position 2, an iodine atom at position 3, and a methyl group at position 5 on the benzene ring. Its synthesis involves the reaction of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde with decaborane in methanol under a nitrogen atmosphere, yielding pale yellow crystals with an 80% yield after recrystallization . The molecular structure is stabilized by an intramolecular O–H···O hydrogen bond, forming a six-membered ring motif (S(6)), which influences its crystalline packing and stability . This compound shares structural similarities with other iodinated and methyl-substituted benzaldehyde derivatives, making it relevant for comparative studies in organic chemistry and materials science.

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

2-hydroxy-3-iodo-5-methylbenzaldehyde |

InChI |

InChI=1S/C8H7IO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 |

InChI Key |

JCTGTVROULXHNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-iodo-5-methylbenzaldehyde typically involves the iodination of 2-Hydroxy-5-methylbenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodo-5-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: 2-Hydroxy-3-iodo-5-methylbenzoic acid.

Reduction: 2-Hydroxy-3-iodo-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-iodo-5-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-5-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural features of 2-hydroxy-3-iodo-5-methylbenzaldehyde can be compared to related compounds through substituent positioning and functional group interactions:

- 2-Hydroxy-5-iodo-3-methylbenzaldehyde (CAS 83816-55-1): A positional isomer with iodine at position 5 and methyl at position 3.

- 5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1) : Substitutes the methyl group with a chlorine atom at position 5. The electronegative chlorine increases the acidity of the hydroxyl group, enhancing hydrogen-bonding capabilities .

- 2,4-Dihydroxy-5-iodobenzaldehyde (CAS 131088-03-4) : Features an additional hydroxyl group at position 4, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .

Physicochemical and Functional Properties

Key properties influenced by substituents:

- Stability: Intramolecular hydrogen bonding in the target compound enhances thermal stability compared to non-hydrogen-bonded analogs like 5-chloro-2-hydroxy-3-iodobenzaldehyde .

- Electron-Withdrawing Effects : Iodine and chlorine substituents increase electrophilicity at the aldehyde group, facilitating nucleophilic additions. Methyl groups exert weaker electron-donating effects .

- Solubility : The dihydroxy variant (CAS 131088-03-4) exhibits higher water solubility due to additional hydroxyl groups, whereas methyl and iodo substituents in the target compound favor organic solvents .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzaldehyde Derivatives

Biological Activity

2-Hydroxy-3-iodo-5-methylbenzaldehyde is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

- Molecular Formula : C8H7IO2

- Molecular Weight : 246.05 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the iodination of 5-methylsalicylaldehyde. The process can be achieved through various methods, including electrophilic aromatic substitution, where iodine is introduced to the aromatic ring under controlled conditions, often utilizing iodine monochloride or potassium iodide in the presence of an oxidizing agent.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and prostate cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Line (MCF-7)

A detailed study assessed the effects of varying concentrations of this compound on MCF-7 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing further division of cancer cells.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its structural features allow for modifications that could enhance potency and selectivity against specific targets.

Potential Drug Formulations

Researchers are investigating various formulations, including:

- Topical Antimicrobial Creams : For treating skin infections.

- Oral Anticancer Agents : As part of combination therapies for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.